
3-Methyl-N-(trimethylsilyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group in this compound imparts unique chemical properties, making it a valuable reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(trimethylsilyl)benzamide typically involves the reaction of 3-methylbenzoic acid with trimethylsilylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.
Reduction: Formation of 3-methyl-N-(trimethylsilyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity. The amide bond formation is facilitated by nucleophilic attack on the carbonyl carbon, followed by elimination of a leaving group .
Comparación Con Compuestos Similares
N,N-Dimethylbenzamide: Lacks the trimethylsilyl group, making it less lipophilic and less reactive in certain chemical reactions.
N-Trimethylsilylbenzamide: Similar structure but without the methyl group on the benzene ring, leading to different reactivity and applications.
3-Methylbenzamide: Lacks the trimethylsilyl group, resulting in different solubility and reactivity properties.
Uniqueness: 3-Methyl-N-(trimethylsilyl)benzamide stands out due to the presence of both the methyl and trimethylsilyl groups. This combination imparts unique chemical properties, such as increased lipophilicity and reactivity, making it a versatile reagent in organic synthesis and a valuable tool in scientific research[9][9].
Propiedades
Número CAS |
61511-52-2 |
|---|---|
Fórmula molecular |
C11H17NOSi |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
3-methyl-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NOSi/c1-9-6-5-7-10(8-9)11(13)12-14(2,3)4/h5-8H,1-4H3,(H,12,13) |
Clave InChI |
RUDRAABFMFWTFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)
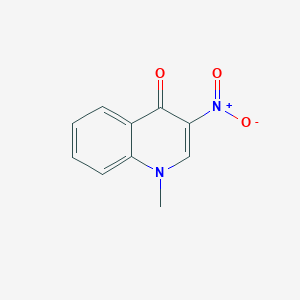

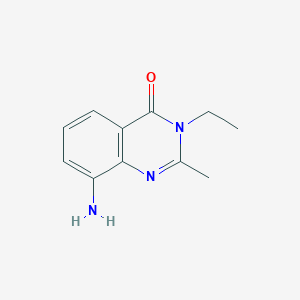



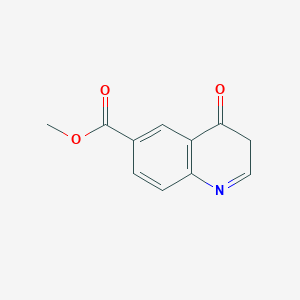
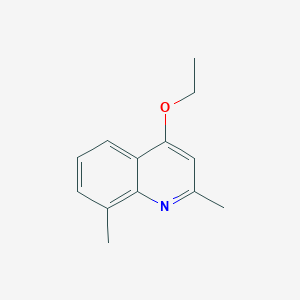
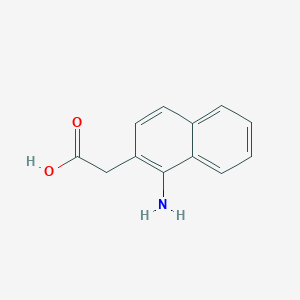
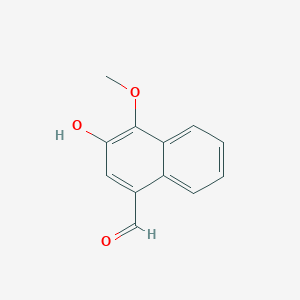

![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11895775.png)
![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)
